2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Description
Chemical Formula: C₁₀H₆BrClF₃N₃ CAS Number: 1187386-13-5 Purity: 96% (typical commercial grade) . Structural Features: The compound consists of a pyridine ring substituted at the 6-position with chlorine and at the 2-position with a 4-bromo-3-methyl-5-(trifluoromethyl)pyrazole moiety.
Properties
IUPAC Name |
2-[4-bromo-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF3N3/c1-5-8(11)9(10(13,14)15)18(17-5)7-4-2-3-6(12)16-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZAPWLLSCNBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)(F)F)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674960 | |
| Record name | 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-13-5 | |
| Record name | 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole core is generally synthesized via condensation reactions between hydrazine derivatives and β-diketones or β-keto esters. For this compound, the pyrazole ring bearing methyl and trifluoromethyl substituents is constructed by reacting hydrazine with 1,1,1-trifluoro-3-methyl-2,4-pentanedione or analogous trifluoromethylated diketones under acidic conditions. This step is crucial for installing the trifluoromethyl group at the 5-position of the pyrazole.
Coupling with 6-Chloropyridine
The final key step involves coupling the brominated pyrazole with 6-chloropyridine to form the target compound. This is commonly carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination protocols. Typical conditions include:
- Catalyst: Pd(PPh3)4 or similar Pd(0) complexes
- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Around 100°C
- Reaction time: 12–24 hours
This coupling forms the pyrazole-pyridine bond with moderate to good yields (44–60%) depending on optimization.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR confirms the methyl and pyrazole protons (δ 2.3 ppm and δ 6.8–7.3 ppm respectively). ¹³C NMR detects CF3 carbons (~δ 120–125 ppm). - Infrared (IR) Spectroscopy:
Characteristic absorptions for C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) groups are observed. - Elemental Analysis:
Confirms compound purity >95%. - X-ray Crystallography:
Single-crystal X-ray diffraction elucidates the solid-state structure, confirming bond lengths, angles, and dihedral conformations, typically showing a monoclinic space group with a pyrazole-pyridine dihedral angle below 10°.
- Kinetic and Computational Studies:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) have been used to model the activation energy (~25 kcal/mol) for the Pd-catalyzed coupling step, aiding in reaction optimization. - Reaction Mechanism Elucidation:
In situ NMR and HPLC monitoring help identify intermediates and optimize reaction times. - Resolving Spectroscopic Anomalies:
Variable Temperature NMR and HPLC-MS analyses address unexpected chemical shifts or impurities, ensuring accurate structural assignments.
Industrial synthesis focuses on maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and the application of green chemistry principles (e.g., solvent recycling, reduced catalyst loading) are increasingly employed to scale up this compound's production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The pyrazole and pyridine rings can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as alkyl halides for electrophilic substitution.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling reactions: Palladium catalysts and ligands such as XPhos are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield an aminopyrazole derivative, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine exhibit significant anticancer properties. Research has focused on the compound's ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have shown promise as potential inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Its structural features allow it to interact effectively with microbial enzymes, leading to inhibition of growth. This property makes it a candidate for developing new antimicrobial agents .
Agrochemical Applications
Pesticide Development
In agrochemistry, the compound's unique structure allows it to be explored as a potential pesticide. Its efficacy against pests has been tested, showing promising results in controlling agricultural pests while minimizing harm to beneficial organisms. The trifluoromethyl group enhances its stability and bioactivity in environmental conditions .
Herbicide Formulations
Additionally, this compound has been investigated for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it suitable for developing selective herbicides that target unwanted vegetation without affecting crops .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for applications in coatings and advanced materials .
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis of a series of pyrazole derivatives based on this compound. The derivatives were evaluated for their anticancer activity against various cell lines, revealing that certain modifications significantly increased potency against breast cancer cells .
Case Study 2: Agrochemical Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced pest populations in field trials while maintaining crop yields. This study highlighted the compound's potential as an eco-friendly alternative to traditional pesticides .
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole Derivatives
The following table summarizes key structural and functional differences:
Key Observations:
- Trifluoromethyl vs. Methyl Groups : The trifluoromethyl group in the target compound increases hydrophobicity and resistance to oxidative metabolism compared to methyl-substituted analogs like 1150271-20-7 .
- Commercial Viability : The target compound has lower annual sales (151 bottles/year) compared to 1150271-20-7, suggesting niche applications .
Brominated Pyrazole-Ketone Analogs
Example : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23 in )
- Structural Differences : Features a dihydro-pyrazol-3-one core instead of a pyridine-linked pyrazole.
- Functional Impact : The bromomethyl group increases electrophilicity, making it reactive in cross-coupling reactions, whereas the target compound’s stability is better suited for end-use applications .
Discontinued Pyridazine Derivatives
Example : 5-methylpyridazine-4-carbonitrile (CymitQuimica, Ref: 10-F517174)
- Key Difference : Pyridazine core vs. pyridine-pyrazole hybrid.
Biological Activity
The compound 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₈BrClF₃N₂
- Molecular Weight : 305.54 g/mol
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyridine moieties exhibit a range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on tumor cell lines.
- Anti-inflammatory : Reduction of inflammatory markers in vitro.
Antimicrobial Activity
A study assessing the antimicrobial properties of similar pyrazole derivatives reported significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured, with results indicating moderate to high effectiveness depending on the concentration used. For instance:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control (Ciprofloxacin) | 30 |
| Test Compound (2) | 20 |
| Test Compound (3) | 15 |
This suggests that the compound may possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been documented extensively. For example, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines such as HeLa and A375. The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
| Compound C | A375 | 0.5 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cellular function. For instance, some pyrazole derivatives inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation.
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole intermediates are often functionalized using halogenated reagents (e.g., 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole) and coupled to chloropyridine scaffolds under catalytic conditions. Key steps include:
- Use of Pd-catalyzed cross-coupling for pyrazole-pyridine bond formation .
- Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
- Data Table :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole activation | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, K₂CO₃, DMF | 75–85% | |
| Coupling with 6-chloropyridine | Pd(PPh₃)₄, 100°C, 24h | 44–60% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H signals at δ 6.7–7.3 ppm; CF₃ groups at δ 120–125 ppm in ¹³C) .
- IR Spectroscopy : Detection of C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
- Elemental Analysis : Validate purity (>95% by EA) .
- Data Table :
| Technique | Key Peaks/Data | Functional Group Confirmation | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.3 ppm (CH₃), δ 6.8 ppm (pyrazole H) | Methyl and pyrazole protons | |
| IR | 1150 cm⁻¹ (C-F), 550 cm⁻¹ (C-Br) | Trifluoromethyl, bromo groups |
Q. How is X-ray crystallography applied to determine its solid-state structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Critical parameters include:
- Space group determination (e.g., monoclinic P2₁/c).
- Bond angle/length analysis (e.g., pyrazole-pyridine dihedral angles < 10°) .
Advanced Research Questions
Q. How can reaction mechanisms for its synthesis be elucidated using kinetic and computational studies?
- Methodology :
- Kinetic Profiling : Monitor intermediate formation via in situ NMR or HPLC .
- Density Functional Theory (DFT) : Calculate transition states for coupling steps (e.g., Pd-mediated C-N bond formation) .
- Data Table :
| Computational Model | Key Findings | Software/Tool | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Activation energy = 25 kcal/mol for coupling step | Gaussian 09 |
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers in CF₃ groups) .
- HPLC-MS : Detect impurities (e.g., dehalogenated byproducts) .
- Case Study : A ¹H NMR signal at δ 7.5 ppm initially attributed to aromatic H was reassigned to a tautomeric pyrazole form after VT-NMR analysis .
Q. How is molecular docking used to predict its bioactivity (e.g., enzyme inhibition)?
- Methodology :
- Target Selection : Enzymes like dihydroorotate dehydrogenase (DHODH), which bind pyridine derivatives .
- Docking Workflow :
Prepare ligand (compound) and receptor (enzyme PDB: 4L9U) using AutoDock Vina.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
